Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is notable for its unique structure, which includes a tetrahydroisoquinoline core and a triazinyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- typically involves multi-step organic synthesis. The process often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the triazinyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can lead to a wide range of substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a similar aromatic ring system.
Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the triazinyl group.
Triazine Derivatives: Compounds containing the triazinyl group but with different core structures.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(piperidinomethyl)-s-triazin-2-yl)- is unique due to its combination of the tetrahydroisoquinoline core and the triazinyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
30146-66-8 |
---|---|
Molecular Formula |
C18H24N6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(piperidin-1-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H24N6/c19-17-20-16(13-23-9-4-1-5-10-23)21-18(22-17)24-11-8-14-6-2-3-7-15(14)12-24/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22) |
InChI Key |
CTVQFAXRPHINCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=NC(=N2)N3CCC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.